Cas no 1379329-08-4 (Benzoic acid, 2-mercapto-4-nitro-, methyl ester)

Benzoic acid, 2-mercapto-4-nitro-, methyl ester is a specialized organic compound featuring a nitro-substituted aromatic ring with a thiol (mercapto) group and an ester functionality. This structure imparts reactivity useful in synthetic chemistry, particularly in nucleophilic substitution and condensation reactions. The nitro group enhances electrophilic character, while the thiol moiety allows for further functionalization, making it a versatile intermediate in pharmaceuticals, agrochemicals, and material science. The methyl ester improves solubility in organic solvents, facilitating handling in synthetic workflows. Its well-defined reactivity profile makes it valuable for constructing complex molecules, particularly in heterocyclic and sulfur-containing frameworks. Proper storage under inert conditions is recommended due to potential sensitivity.
Benzoic acid, 2-mercapto-4-nitro-, methyl ester structure
1379329-08-4 structure
Product name:Benzoic acid, 2-mercapto-4-nitro-, methyl ester
CAS No:1379329-08-4
MF:C8H7NO4S
Molecular Weight:213.210480928421
CID:5252476

Benzoic acid, 2-mercapto-4-nitro-, methyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-mercapto-4-nitro-, methyl ester
    • インチ: 1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3
    • InChIKey: UOTNHZSZCHXGSB-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C([N+]([O-])=O)C=C1S

Benzoic acid, 2-mercapto-4-nitro-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01050770-1g
Methyl 2-mercapto-4-nitrobenzoate
1379329-08-4 95%
1g
¥3122.0 2023-04-10
Enamine
EN300-382251-5.0g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
5.0g
$2110.0 2023-03-02
Enamine
EN300-382251-0.1g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
0.1g
$640.0 2023-03-02
Enamine
EN300-382251-2.5g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
2.5g
$1428.0 2023-03-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01050770-5g
Methyl 2-mercapto-4-nitrobenzoate
1379329-08-4 95%
5g
¥9072.0 2023-04-10
Enamine
EN300-382251-0.5g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
0.5g
$699.0 2023-03-02
Enamine
EN300-382251-0.25g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
0.25g
$670.0 2023-03-02
Enamine
EN300-382251-0.05g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
0.05g
$612.0 2023-03-02
Enamine
EN300-382251-1.0g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
1g
$0.0 2023-06-07
Enamine
EN300-382251-10.0g
methyl 4-nitro-2-sulfanylbenzoate
1379329-08-4
10.0g
$3131.0 2023-03-02

Benzoic acid, 2-mercapto-4-nitro-, methyl ester 関連文献

Benzoic acid, 2-mercapto-4-nitro-, methyl esterに関する追加情報

Benzoic acid, 2-mercapto-4-nitro-, methyl ester (CAS No. 1379329-08-4): A Comprehensive Overview

Benzoic acid, 2-mercapto-4-nitro-, methyl ester (CAS No. 1379329-08-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The presence of both a nitro group and a thiol moiety in its molecular framework imparts distinct reactivity, enabling its application in diverse synthetic pathways.

The compound's molecular structure consists of a benzene ring substituted with a methyl ester at the 1-position, a nitro group at the 4-position, and a thiol group at the 2-position. This arrangement confers upon it both electrophilic and nucleophilic characteristics, making it a versatile building block for further functionalization. The nitro group, known for its oxidizing properties, can participate in redox reactions, while the thiol group is capable of forming disulfide bonds and engaging in nucleophilic substitutions. These attributes have positioned Benzoic acid, 2-mercapto-4-nitro-, methyl ester as a key intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of this compound. The nitrothiol moiety has been particularly studied for its role in modulating biological pathways associated with inflammation and oxidative stress. Research has indicated that compounds containing this structural motif may exhibit anti-inflammatory and antioxidant properties, making them promising candidates for therapeutic intervention. For instance, studies have demonstrated that certain derivatives can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are pivotal in the production of pro-inflammatory mediators.

The methyl ester functionality in Benzoic acid, 2-mercapto-4-nitro-, methyl ester also contributes to its synthetic utility. Ester groups are well-known for their ease of hydrolysis under basic or acidic conditions, allowing for facile introduction or removal of this moiety during synthetic transformations. This characteristic is particularly advantageous in multi-step syntheses where selective functional group manipulation is required. Moreover, the ester group can be converted into other functional groups such as carboxylic acids or amides through hydrolysis or transesterification reactions, broadening the scope of possible derivatives.

Recent advancements in computational chemistry have further enhanced the understanding of the reactivity and pharmacological relevance of this compound. Molecular modeling studies have revealed that the nitrothiol moiety can interact with specific amino acid residues in target proteins, influencing their conformational changes and enzymatic activity. These insights have guided the design of novel derivatives with improved binding affinity and selectivity. For example, computational screening has identified structural modifications that can enhance interactions with binding pockets in enzymes such as COX-2 and lipoxygenase, which are implicated in chronic inflammatory diseases.

The synthesis of Benzoic acid, 2-mercapto-4-nitro-, methyl ester typically involves multi-step organic transformations starting from commercially available precursors such as nitrobenzene and thiophenol derivatives. The introduction of the methyl ester group is commonly achieved through esterification reactions using methanol in the presence of an acid catalyst. Subsequent functionalization at the 2-position involves thiolation reactions, which can be carried out using reagents such as phosphorus pentasulfide or thiourea derivatives. The final step often includes purification techniques such as column chromatography to isolate the desired product.

In industrial applications, the compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its unique structural features make it suitable for use in synthesizing complex molecules that require both electrophilic and nucleophilic centers for further functionalization. For instance, it has been employed in the preparation of heterocyclic compounds that exhibit antimicrobial and anti-cancer properties. The ability to modify its structure allows chemists to tailor its properties for specific applications, making it a valuable asset in drug discovery programs.

The safety profile of Benzoic acid, 2-mercapto-4-nitro-, methyl ester is another critical aspect that has been extensively studied. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Personal protective equipment such as gloves and safety goggles is recommended during handling due to its potential irritant properties upon contact with skin or eyes. Additionally, adequate ventilation should be maintained to minimize inhalation exposure.

In conclusion, Benzoic acid, 2-mercapto-4-nitro-, methyl ester (CAS No. 1379329-08-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic applications and pharmacological investigations. Recent studies have highlighted its role as an intermediate in synthesizing bioactive molecules with anti-inflammatory and antioxidant properties. As research continues to uncover new applications for this compound, it is expected to remain a valuable tool for chemists and biologists alike.

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